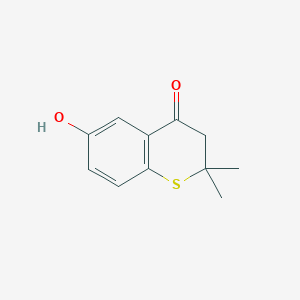

6-Hydroxy-2,2-dimethylthiochroman-4-one

Description

Properties

Molecular Formula |

C11H12O2S |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

6-hydroxy-2,2-dimethyl-3H-thiochromen-4-one |

InChI |

InChI=1S/C11H12O2S/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,12H,6H2,1-2H3 |

InChI Key |

HERROWJXACVBFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C2=C(S1)C=CC(=C2)O)C |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies for 6 Hydroxy 2,2 Dimethylthiochroman 4 One

Reactions Involving the Hydroxyl Functionality at C-6

The phenolic hydroxyl group is a primary site for derivatization, enabling the modulation of the compound's electronic and steric properties.

Derivatization to Trifluoromethanesulfonate (B1224126)

The conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate) is a common strategy to transform it into a versatile leaving group for cross-coupling reactions. This transformation is typically achieved by reacting 6-hydroxy-2,2-dimethylthiochroman-4-one with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf2NPh) in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. The resulting triflate is a valuable intermediate for introducing new carbon-carbon or carbon-heteroatom bonds at the C-6 position.

| Reagent | Base | Typical Solvent | Product |

| Trifluoromethanesulfonic anhydride (Tf2O) | Pyridine | Dichloromethane (B109758) (DCM) | 6-(Trifluoromethylsulfonyloxy)-2,2-dimethylthiochroman-4-one |

| N-Phenyl-bis(trifluoromethanesulfonimide) (Tf2NPh) | Triethylamine (TEA) | Dichloromethane (DCM) | 6-(Trifluoromethylsulfonyloxy)-2,2-dimethylthiochroman-4-one |

Etherification and Esterification Reactions

The hydroxyl group readily undergoes etherification and esterification to yield a variety of derivatives. O-alkylation to form ethers can be accomplished under Williamson ether synthesis conditions, where the phenoxide, generated by a base like sodium hydride (NaH) or potassium carbonate (K2CO3), reacts with an alkyl halide. Alternatively, Mitsunobu reaction conditions, employing a phosphine (B1218219) and an azodicarboxylate, can be used for the synthesis of ethers with inversion of stereochemistry if a chiral alcohol is used as the alkylating agent.

Esterification is typically achieved by reacting the parent compound with an acyl chloride or a carboxylic anhydride in the presence of a base like pyridine or triethylamine, which acts as a catalyst and an acid scavenger. Another approach is the Steglich esterification, which utilizes a carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Modifications of the Carbonyl Group

The ketone at the C-4 position is another key site for chemical transformations, allowing for the introduction of new functional groups and the alteration of the ring's stereochemistry.

Reduction Reactions of the Ketone Moiety

The carbonyl group can be reduced to a secondary alcohol, yielding 6-hydroxy-2,2-dimethylthiochroman-4-ol. This reduction can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a mild and common choice for this transformation. For more potent reductions, lithium aluminum hydride (LiAlH4) can be used, although it is less chemoselective. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) can also effect the reduction of the ketone. The choice of reducing agent can influence the stereoselectivity of the reaction, potentially leading to diastereomeric alcohol products.

| Reducing Agent | Solvent | Product |

| Sodium borohydride (NaBH4) | Methanol (MeOH) or Ethanol (EtOH) | 6-Hydroxy-2,2-dimethylthiochroman-4-ol |

| Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) or Diethyl ether (Et2O) | 6-Hydroxy-2,2-dimethylthiochroman-4-ol |

| Hydrogen (H2) with Pd/C | Ethanol (EtOH) or Ethyl acetate (B1210297) (EtOAc) | 6-Hydroxy-2,2-dimethylthiochroman-4-ol |

Condensation Reactions at the Carbonyl Position

The carbonyl group can participate in condensation reactions with various nucleophiles. For instance, it can react with primary amines to form the corresponding imines (Schiff bases). With hydrazines, it can form hydrazones, and with hydroxylamine, it yields oximes. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. Such derivatizations are useful for further functionalization or for characterization purposes.

Transformations of the Thiochroman (B1618051) Ring System

The thiochroman ring itself can undergo transformations, although these often require more forcing conditions compared to reactions at the hydroxyl or carbonyl groups. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions. These modifications significantly alter the electronic properties and conformation of the ring system. Aromatization of the heterocyclic ring to form a benzothiophene (B83047) derivative is another potential transformation, though it would require more drastic conditions, such as dehydrogenation at high temperatures with a catalyst like palladium or sulfur.

Photochemical Rearrangements of Thiochromanone Sulfoxides

The photochemical behavior of thiochroman-4-one (B147511) 1-oxides, particularly the closely related analog 2,2-dimethylthiochroman-4-one 1-oxide, has been investigated to understand their rearrangement pathways. researchgate.net Unlike the corresponding sulfones, these sulfoxides undergo several distinct photochemical reactions upon irradiation.

Three primary pathways have been identified for the sulfoxide derivatives:

Rearrangement to Cyclic Sulfenates: A favorable process involves rearrangement to form cyclic sulfenate intermediates. These intermediates can then undergo further reactions, such as homolysis of the S-O bond. researchgate.netnih.gov

β-Hydrogen Abstraction: This pathway is another significant route for the photochemical transformation of these sulfoxides. researchgate.netnih.gov

Photochemical Deoxygenation: In some instances, irradiation leads to the deoxygenation of the sulfoxide, reverting it to the parent thiochroman-4-one. For example, photolysis of 2,2-dimethylthiochroman-4-one 1-oxide in benzene (B151609) resulted in the formation of 2,2-dimethylthiochroman-4-one in low yield, alongside other rearrangement products. researchgate.net

Irradiation of 2,2-dimethylthiochroman-4-one 1-oxide in benzene can also lead to a ring contraction product, 2-isopropylidene-3-thiaindanone, although in very low yields. researchgate.net The specific pathway taken is highly dependent on the substitution pattern of the thiochromanone ring. researchgate.net

Table 1: Photolysis Products of 2,2-Dimethylthiochroman-4-one 1-oxide

| Product Name | Yield | Reaction Type |

|---|---|---|

| 2-Isopropylidene-3-thiaindanone | 3% | Ring Contraction |

Halogenation and Other Substitutions on the Heterocyclic Ring

The heterocyclic ring of the thiochroman-4-one scaffold is amenable to halogenation, providing key intermediates for further functionalization. While specific examples for the 6-hydroxy-2,2-dimethyl derivative are not detailed in the reviewed literature, general methods for the parent thiochroman-4-one system are well-established.

One common strategy involves the reaction of thiochroman-4-ones with thionyl chloride, which yields 3-chloro-3-sulfenylchroman-4-ones. researchgate.net Another approach is the bromination of the thiochroman-4-one at the 3-position, which can be followed by dehydrohalogenation to introduce a double bond, forming a thiochromone. preprints.org

Furthermore, treatment of 3-(hydroxymethylene)thiochroman-4-one with N-chlorosuccinimide (NCS) in carbon tetrachloride results in a mixture of chlorinated products, including 3-chlorothiochroman-4-one and 2,3-dichlorothiochromone, demonstrating C-chlorination at the heterocyclic ring. researchgate.net These halogenated derivatives serve as versatile precursors for the synthesis of various heterocyclic systems. researchgate.net

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiochroman-4-one core can be readily oxidized to form the corresponding sulfoxides and sulfones. This transformation is a fundamental strategy for modifying the electronic and steric properties of the molecule, which can influence its biological activity. nih.gov A variety of oxidizing agents and conditions can be employed to achieve selective oxidation.

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. The selectivity between the sulfoxide and the sulfone can often be controlled by the choice of catalyst and reaction conditions. mayoclinic.org

To Sulfoxides: Selective oxidation to the sulfoxide can be achieved using H₂O₂ in the presence of catalysts like molybdenum(VI) salts (e.g., MoO₂Cl₂). nih.gov This method is known to tolerate a wide range of other functional groups. nih.gov

To Sulfones: Further oxidation to the sulfone can be accomplished using stronger oxidizing conditions or specific catalysts. For instance, using H₂O₂ with a niobium carbide catalyst efficiently yields sulfones, whereas a tantalum carbide catalyst tends to favor sulfoxide formation. mayoclinic.org Oxone is another effective reagent for oxidizing thiochroman-4-ones to their corresponding 1,1-dioxides (sulfones). nih.gov

These oxidation reactions are crucial in the synthesis of derivatives with altered biological profiles, as seen in the development of leishmanicidal agents where the sulfone moiety plays a key role. nih.gov

Synthesis of Biologically Active Analogs and Derivatives

The this compound scaffold is an attractive starting point for the synthesis of various biologically active molecules.

Preparation of Retinoid Analogues Incorporating the Thiochroman-4-one Core

The thiochroman-4-one core, particularly the 4,4-dimethylthiochroman (B1599648) variant, is a key structural component of synthetic retinoids like Tazarotene. These compounds are known for their use in dermatological applications. The synthesis of such analogs often involves coupling the thiochroman core with a substituted aromatic or heteroaromatic moiety.

A general synthetic route involves the preparation of a suitable thiophenol precursor, which is then reacted with compounds like isoprene (B109036) in the presence of an acid catalyst to form the thiochroman ring system. Subsequent functionalization, often through cross-coupling reactions, attaches the remainder of the retinoid structure. For example, the synthesis of Tazarotene involves the formation of an ethyl 6-ethynylnicotinate derivative which is then coupled to the thiochroman moiety.

Synthesis of Monoamine Oxidase Inhibitor Derivatives

Monoamine oxidase (MAO) inhibitors are a class of drugs used in the treatment of depression and neurodegenerative diseases. mayoclinic.orgnih.govwikipedia.org While the direct synthesis of MAO inhibitors from this compound is not extensively documented, research into the structurally similar chroman-4-one (the oxygen analog) framework has shown promise.

Studies on (E)-3-heteroarylidenechroman-4-ones have identified them as potent and selective MAO-B inhibitors. semanticscholar.org These derivatives are typically synthesized via Claisen-Schmidt condensation of a substituted chroman-4-one with an appropriate heteroaromatic aldehyde. This research suggests that the corresponding thiochroman-4-one derivatives could also exhibit MAO inhibitory activity, representing a potential avenue for the development of new therapeutic agents.

Table 2: Comparison of Core Scaffolds for MAO Inhibition

| Scaffold | MAO Inhibition Studied | Key Synthetic Method |

|---|---|---|

| Chroman-4-one | Yes, potent MAO-B inhibitors identified semanticscholar.org | Claisen-Schmidt Condensation |

Development of Other Substituted Thiochroman-4-one Derivatives

The thiochroman-4-one skeleton has been utilized for the development of various other biologically active compounds. For instance, a series of thiochroman-4-one derivatives have been synthesized and evaluated for their potential as leishmanicidal agents. nih.gov The synthesis of these compounds often starts with a substituted thiophenol which undergoes a Michael addition with an α,β-unsaturated carboxylic acid, followed by an intramolecular Friedel-Crafts acylation to form the thiochroman-4-one ring. nih.gov

Further modifications, such as introducing substituents on the aromatic ring, have been explored. For example, fluorine substitution at the C-6 position was found to increase the leishmanicidal activity in certain series of thiochroman-4-one derivatives. nih.gov These findings underscore the utility of the thiochroman-4-one core as a versatile template for medicinal chemistry research.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. However, a complete NMR characterization of 6-Hydroxy-2,2-dimethylthiochroman-4-one is not available in peer-reviewed scientific journals.

Detailed Proton NMR (¹H NMR) Spectral Analysis and Chemical Shift Interpretation

Limited ¹H NMR data has been reported in patent documents. These sources indicate the presence of signals corresponding to the aromatic protons, the methylene (B1212753) protons of the thiochromanone ring, and the gem-dimethyl protons. However, a detailed analysis including precise chemical shifts (δ), coupling constants (J), and multiplicity, which are crucial for the unambiguous assignment of each proton, is not provided. A comprehensive interpretation would involve correlating the observed chemical shifts with the electronic environment of the protons and analyzing the splitting patterns to determine the connectivity of adjacent protons.

Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Framework Analysis

There is no publicly available ¹³C NMR data for this compound. A ¹³C NMR spectrum would be invaluable for confirming the carbon skeleton of the molecule. The spectrum would be expected to show distinct signals for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), the quaternary carbon bearing the gem-dimethyl groups, the methylene carbon, and the methyl carbons. The chemical shifts of these carbons would provide critical information about their hybridization and chemical environment.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity

To definitively establish the structure of this compound, two-dimensional (2D) NMR experiments are essential. There is currently no published data from such experiments.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between coupled protons, confirming the connectivity within the aromatic spin system and the methylene group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Determination

Detailed mass spectrometry data for this compound, including the determination of the molecular ion peak and an analysis of its fragmentation pathways, is not available. High-resolution mass spectrometry (HRMS) would be necessary to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. A study of the fragmentation pattern in the mass spectrum would offer valuable structural information, as the molecule would be expected to break in predictable ways, yielding fragments that are characteristic of the thiochromanone core and its substituents.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

A published infrared (IR) spectrum for this compound with a detailed assignment of characteristic absorption bands is not available. An IR spectrum would be expected to show key absorptions corresponding to the following functional groups:

A broad O-H stretching vibration for the phenolic hydroxyl group.

A strong C=O stretching vibration for the ketone functional group in the thiochromanone ring.

C-H stretching vibrations for the aromatic and aliphatic (methyl and methylene) groups.

C=C stretching vibrations within the aromatic ring.

C-O and C-S stretching vibrations.

The precise wavenumbers of these vibrations would provide confirmatory evidence for the presence of these functional groups.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Such an analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular geometry and conformation of the thiochromanone ring system.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for characterizing the chromophoric system of this compound. The absorption of UV-Vis radiation by the molecule provides valuable insights into its electronic structure, arising from the promotion of electrons from lower to higher energy molecular orbitals. The principal chromophore in the this compound scaffold is the substituted aromatic ketone system.

Detailed research findings on the electronic absorption properties of various thiochroman-4-one (B147511) derivatives have elucidated the nature of their electronic transitions. The electronic spectrum of the parent compound, thiochroman-4-one, has been a subject of study, revealing the characteristic absorption bands associated with this class of compounds. The observed transitions are primarily of two types: the π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. The n → π* transitions are generally of lower intensity and appear at longer wavelengths; these correspond to the excitation of a non-bonding electron, such as one from the lone pair on the oxygen atom of the carbonyl group, to a π* antibonding orbital.

While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the electronic absorption characteristics can be inferred from the data of the parent thiochroman-4-one and the known effects of substituents on the benzene (B151609) ring.

The UV-Vis absorption data for the parent thiochroman-4-one in a non-polar solvent like cyclohexane (B81311) shows distinct absorption bands. These bands serve as a reference for understanding the electronic properties of its derivatives.

| Transition | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Assignment |

|---|---|---|---|

| Band I | 330 | ~50 | n → π |

| Band II | 285 | ~1,500 | π → π |

| Band III | 245 | ~10,000 | π → π* |

In the case of this compound, the presence of substituents on the thiochroman-4-one core is expected to modulate the absorption characteristics. The 2,2-dimethyl groups, being located on the saturated heterocyclic ring and not in conjugation with the aromatic chromophore, are predicted to have a negligible effect on the position and intensity of the absorption bands.

Conversely, the hydroxyl group at the 6-position is anticipated to have a more pronounced influence on the electronic spectrum. The hydroxyl group is an auxochrome, an electron-donating group, which can interact with the π-system of the benzene ring through resonance. This interaction increases the electron density on the aromatic ring and can lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. This red shift is a common phenomenon observed in aromatic compounds bearing electron-donating substituents. The n → π* transition is generally less sensitive to substitution on the aromatic ring.

Therefore, it is scientifically reasonable to predict that the UV-Vis spectrum of this compound will exhibit absorption maxima at slightly longer wavelengths for the π → π* transitions compared to the unsubstituted thiochroman-4-one, while the position of the n → π* transition is expected to remain relatively unchanged.

Mechanistic Studies of Biological Interactions and Molecular Targets Non Clinical Focus

Retinoid Receptor Modulation and Signaling Pathways

Detailed mechanistic studies specifically investigating the interaction of 6-Hydroxy-2,2-dimethylthiochroman-4-one with retinoid acid receptors (RARs), its potential role as a retinoid antagonist, and its subsequent impact on gene expression and AP-1 driven transcription are not extensively available in the current scientific literature. The thiochromane scaffold is a core component of some synthetic retinoids; however, research has primarily focused on more complex derivatives. nih.gov

There is no specific data available from non-clinical studies detailing the direct binding affinity or interaction of this compound with the retinoic acid receptor isotypes RARα, RARβ, and RARγ. Retinoid activity is highly dependent on the specific structure of a molecule, which determines its ability to fit within the ligand-binding pocket of the RARs and modulate their function. tocris.comnih.gov

In the absence of binding studies, the mechanism of action for this compound as a potential retinoid antagonist or negative hormone has not been characterized. The function of a compound as an agonist or antagonist is determined by the conformational changes it induces in the receptor upon binding, which in turn affects the recruitment of co-activator or co-repressor proteins to the nuclear receptor complex. nih.gov

Specific studies on how this compound impacts the regulation of gene expression and processes of cellular differentiation have not been reported. The regulation of these cellular processes by retinoids is a complex mechanism mediated by the binding of RAR-RXR heterodimers to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. nih.gov

The potential role of this compound in the inhibition of Activator Protein-1 (AP-1) driven transcription has not been documented. AP-1 is a critical transcription factor involved in cellular proliferation and inflammation, and its inhibition is a known mechanism of action for certain synthetic retinoids. nih.gov This inhibition is often achieved through receptor-mediated transrepression, a process distinct from direct DNA binding.

Enzyme Inhibition Mechanisms

While direct kinetic studies on this compound are not available, research into structurally related compounds, specifically chromone (B188151) derivatives, provides insight into potential enzyme inhibitory activity. Chromones (containing an oxygen atom in the heterocyclic ring) have been identified as a promising scaffold for the design of monoamine oxidase (MAO) inhibitors. nih.gov

Studies on a series of chromone derivatives substituted at the C6 position—the same position as the hydroxyl group in this compound—have demonstrated potent and selective inhibition of MAO-B. nih.gov These compounds were found to be reversible inhibitors of both MAO-A and MAO-B, but they exhibited significantly higher affinity for the MAO-B isoform. nih.gov

For instance, various C6-alkyloxy substituted chromones displayed IC₅₀ values for MAO-B inhibition in the low nanomolar range. nih.gov Further expansion of this series to include polar functional groups on the C3 position of the chromone ring also yielded highly potent reversible MAO-B inhibitors. nih.gov This suggests that the chromone scaffold, and potentially the structurally similar thiochromanone scaffold, is favorable for interaction with the active site of MAO-B. nih.govnih.gov High potency MAO-B inhibitors are of interest for their potential application in therapies for neurodegenerative disorders. nih.gov

| Compound Class | Target Enzyme | Inhibition Potency (IC₅₀) | Mode of Inhibition | Selectivity |

|---|---|---|---|---|

| C6-Alkyloxy Substituted Chromones | MAO-B | 2-76 nM | Reversible | Selective for MAO-B over MAO-A |

| C6-Alkyloxy Substituted Chromones | MAO-A | Lower affinity vs. MAO-B | Reversible | - |

| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | MAO-B | 2.8 nM | Reversible | - |

| 6-[(3-bromobenzyl)oxy]chromone-3-carbaldehyde | MAO-B | 3.7 nM | Reversible | - |

Structure-Activity Relationships Governing Enzyme Selectivity and Potency

The specific enzyme selectivity and potency of this compound are not extensively documented in publicly available research. However, structure-activity relationship (SAR) studies on the broader class of thiochroman-4-one (B147511) derivatives provide valuable insights into how structural modifications may influence their biological activity.

For instance, research on various substituted thiochroman-4-one derivatives has shown that the nature and position of substituents on the thiochroman (B1618051) ring are critical for their antifungal activity. Specifically, the presence of electron-withdrawing groups at the 6-position of the thiochroman-4-one ring has been found to enhance antifungal efficacy. Some of these derivatives have been investigated as inhibitors of N-Myristoyltransferase (NMT), a validated target for the treatment of fungal infections. Molecular docking studies of these compounds have indicated a high affinity for the NMT of Candida albicans.

Furthermore, SAR studies on related heterocyclic compounds, such as 4-hydroxy bis-coumarins, have demonstrated that the substitution pattern on the aromatic ring significantly impacts their antioxidant and radical scavenging activities. This suggests that the 6-hydroxy group in this compound is likely a key determinant of its biological activity, particularly its antioxidant potential. While direct evidence for enzyme selectivity for this specific compound is limited, the existing data on related structures underscore the importance of the substitution pattern on the chroman ring in defining their interaction with biological targets.

Cellular Effects and Antiproliferative Activity

The cellular effects of this compound, particularly its antiproliferative activity, can be inferred from studies on structurally similar compounds.

Modulation of Cell Proliferation Pathways in Preclinical Models

While direct studies on the antiproliferative mechanisms of this compound are not available, research on related structures provides a basis for understanding its potential effects. For example, some thiochroman derivatives have been investigated for their ability to treat carcinoma, with noted antiestrogenic activities. This suggests a potential for interference with hormone-dependent cell proliferation pathways.

Investigation of Anti-Inflammatory Effects at the Cellular Level

The anti-inflammatory potential of this compound can be contextualized by examining the mechanisms of related compounds. Chalcones, which share a similar structural backbone, have been shown to modulate key inflammatory signaling pathways. Specifically, certain chalcone (B49325) derivatives have been found to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial in the cellular inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators. Although direct evidence for this compound is lacking, its structural similarity to these bioactive chalcones suggests it may exert anti-inflammatory effects through similar mechanisms.

General Biological Activities of Chroman-4-ones (e.g., Antioxidant, Antimicrobial)

The chroman-4-one and thiochroman-4-one scaffolds are known to exhibit a range of biological activities, including antioxidant and antimicrobial effects.

Antioxidant Activity:

The antioxidant properties of chroman-4-ones are well-documented, with the hydroxyl group playing a crucial role in their radical scavenging ability. Studies on 6-hydroxy-7-methoxy-4-chromanone derivatives have demonstrated their potent inhibition of lipid peroxidation, in some cases exceeding the activity of the standard antioxidant, trolox. This highlights the significance of the 6-hydroxy substitution for antioxidant capacity. The general consensus from various studies is that the presence and position of hydroxyl groups on the chroman ring are critical for their antioxidant and free radical scavenging activities.

Antimicrobial Activity:

Thiochroman-4-one derivatives have been reported to possess both antibacterial and antifungal properties. Various synthetic derivatives have shown efficacy against a range of bacterial and fungal strains. For instance, certain thiochroman-4-ones have demonstrated inhibitory activity against Bacillus subtilis and Pseudomonas fluorescens. The antimicrobial spectrum and potency are influenced by the specific substitutions on the thiochroman-4-one core.

Table of Biological Activities of Chroman-4-one and Thiochroman-4-one Derivatives

| Compound Class | Biological Activity | Key Structural Features |

| 6-Hydroxy-7-methoxy-4-chromanones | Potent inhibition of lipid peroxidation | 6-hydroxy group |

| Substituted Thiochroman-4-ones | Antifungal | Electron-withdrawing group at C6 |

| Thiochroman-4-one derivatives | Antibacterial | Varied substitutions on the core |

| 4-Hydroxy bis-coumarins | Antioxidant, Radical scavenging | Aromatic ring substitution pattern |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of molecules. For thiochroman-4-one (B147511) derivatives, DFT studies have been employed to rationalize stereochemical outcomes of reactions and to analyze molecular orbitals.

In a study on spiropyrrolidines featuring a thiochroman-4-one moiety, quantum chemical calculations were performed to understand the stereochemistry of the synthesized compounds. researchgate.net Similarly, DFT studies on 4-(thio)-chromenone 6-O-sulfamate analogues helped in understanding their structural and electronic properties in the context of their biological activity as steroidal sulfatase inhibitors. researchgate.net Such calculations for 6-Hydroxy-2,2-dimethylthiochroman-4-one would likely involve geometry optimization to determine the most stable conformation, followed by analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.

Table 1: Representative Quantum Chemical Calculation Parameters for Thiochroman-4-one Analogues

| Parameter | Typical Value/Observation | Significance | Reference |

| HOMO-LUMO Gap | Varies with substituents | Indicates chemical reactivity and stability | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Reveals electron-rich and electron-deficient regions | Predicts sites for electrophilic and nucleophilic attack | researchgate.net |

| Optimized Geometry | Provides bond lengths and angles of the lowest energy conformation | Foundation for other computational studies | researchgate.net |

Molecular Dynamics Simulations for Ligand-Receptor Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target, offering insights into the stability of the complex and the conformational changes that may occur upon binding. While no specific MD simulation studies have been reported for this compound, research on related heterocyclic systems highlights the utility of this approach.

For instance, MD simulations have been used to study the stability of spiro[chromane-3',2''-thiopyran]-4'-one derivatives within the active site of a target protein. tandfonline.com These simulations can reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex over time. For this compound, MD simulations could be employed to study its interaction with a hypothesized biological target, providing information on the flexibility of the ligand in the binding pocket and the role of the hydroxyl and dimethyl groups in anchoring the molecule. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to assess the stability of the complex and the flexibility of individual residues, respectively. nih.gov

Molecular Docking for Predicting Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand their potential mechanisms of action. Several studies have reported molecular docking of thiochroman-4-one and chroman-4-one derivatives against a variety of biological targets.

Thiochroman-4-one derivatives have been docked against N-Myristoyltransferase (NMT) from Candida albicans, revealing a high receptor affinity and suggesting their potential as antifungal agents. jst.go.jpjst.go.jp Other studies have explored the docking of thiochroman-4-one derivatives against enzymes from Leishmania panamensis, identifying key interactions that contribute to their antileishmanial activity. nih.govmdpi.comnih.gov Additionally, chroman-4-one derivatives have been docked into the active sites of cancer-related proteins and opioid receptors. jmbfs.orgresearchgate.net For this compound, docking studies could predict its binding affinity and mode of interaction with various enzymes, providing a rationale for its potential biological activities. The docking score, a numerical value that estimates the binding affinity, is a key output of these studies.

Table 2: Examples of Molecular Docking Studies on Thiochroman-4-one and Chroman-4-one Analogues

| Compound Class | Biological Target | Key Findings | Reference |

| Thiochroman-4-one derivatives | Candida albicans N-Myristoyltransferase | High receptor affinity, potential antifungal agents | jst.go.jpjst.go.jp |

| Thiochroman-4-one derivatives | Leishmania panamensis enzymes | Favorable interactions, potential antileishmanial agents | nih.govmdpi.comnih.gov |

| Chroman-4-one derivatives | Opioid receptors | High binding affinity, potential for CNS activity | jmbfs.org |

| Chroman-4-one fused 1,3,4-thiadiazoles | Gamma-secretase | Good binding affinities, potential anticancer agents | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogues.

A QSAR study on 4-(thio)-chromenone 6-O-sulfamate analogues as inhibitors of steroidal sulfatase has been reported. researchgate.net This study developed a robust model with good predictive power, identifying key molecular descriptors that correlate with the inhibitory activity. For a series of compounds including this compound, a QSAR model could be developed to correlate physicochemical properties (such as lipophilicity, electronic properties, and steric parameters) with a specific biological activity. This would enable the prediction of the activity of untested analogues and provide insights into the structural requirements for optimal activity. The quality of a QSAR model is typically assessed by its correlation coefficient (R²) and cross-validated correlation coefficient (Q²).

In Silico Prediction of Pharmacokinetic Profiles and Drug-Likeness

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their drug-likeness. These predictions help in the early identification of compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in later stages of drug development.

Pharmacokinetic studies on spiropyrrolidines tethered with a thiochroman-4-one scaffold have shown that these derivatives exhibit an acceptable predicted ADMET profile and good drug-likeness. researchgate.net The prediction of properties such as aqueous solubility, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes is crucial. For this compound, in silico tools could be used to predict its compliance with Lipinski's rule of five, a set of guidelines to evaluate drug-likeness.

Table 3: Key In Silico Predicted Pharmacokinetic and Drug-Likeness Parameters

| Parameter | Description | Importance |

| Molecular Weight | The mass of a molecule. | Influences absorption and distribution. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting absorption and membrane permeability. |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | Influences solubility and binding to targets. |

| Hydrogen Bond Acceptors | The number of N and O atoms. | Influences solubility and binding to targets. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts drug absorption and transport properties. |

| Cytochrome P450 Inhibition | Prediction of whether the compound inhibits key drug-metabolizing enzymes. | Important for assessing potential drug-drug interactions. |

Future Research Directions and Translational Potential in Chemical Biology

Rational Design of Next-Generation Thiochromanone-Based Scaffolds

The rational design of new thiochromanone derivatives will be heavily influenced by existing Structure-Activity Relationship (SAR) data. nih.gov SAR studies have consistently shown that specific molecular modifications can significantly enhance bioactivity, potency, and target specificity. nih.gov For instance, the introduction of electron-withdrawing groups, particularly at the 6-position of the thiochroman-4-one (B147511) ring, has been shown to enhance antibacterial and antifungal activities. nih.gov

Future design strategies will likely focus on:

Systematic Substitution: Exploring a wider range of substituents at various positions on the thiochromanone ring to build comprehensive SAR models. For example, while halogenation has been shown to improve potency, the effects of other electron-withdrawing and electron-donating groups are less understood. nih.gov

Scaffold Hopping and Hybridization: Creating hybrid molecules that combine the thiochromanone core with other pharmacologically active moieties. Derivatives incorporating acylhydrazone, carboxamide, and benzimidazole (B57391) have already shown promise, suggesting that coupling with other scaffolds could lead to compounds with novel or dual modes of action. nih.govmdpi.comnih.gov

Stereochemical Exploration: Investigating the impact of stereochemistry on biological activity, particularly for derivatives with chiral centers. The synthesis and evaluation of individual enantiomers could lead to the discovery of more potent and selective agents.

Table 1: Influence of Substituents on the Biological Activity of Thiochromanone Scaffolds

| Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |

|---|---|---|---|

| 6-position | Electron-withdrawing groups (e.g., -Cl) | Enhanced antibacterial and antifungal activity | nih.gov |

| 3-position | Aromatic substituents with strong electron-withdrawing groups (e.g., -CF3) | Increased anti-leishmanial potency | nih.gov |

| General | Halogenation | Improved potency | nih.gov |

Exploration of Novel Molecular Targets and Therapeutic Areas

While thiochromanones have demonstrated significant potential as antimicrobial and antiparasitic agents, the full spectrum of their molecular targets remains largely unexplored. nih.gov Current research has identified a few key targets, such as dihydropteroate (B1496061) synthase in bacteria and N-myristoyltransferase (NMT) in fungi. nih.gov

Future research should aim to:

Identify and Validate New Targets: Employing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins that thiochromanone derivatives interact with. This will not only elucidate their mechanism of action but also open up new therapeutic avenues.

Expand Therapeutic Applications: Based on newly identified targets, the therapeutic potential of thiochromanones could be expanded to other areas. For example, if a derivative is found to inhibit a key kinase involved in cell proliferation, it could be investigated as an anticancer agent. The known anti-inflammatory and antioxidant properties of some thiochromans also warrant further investigation for diseases related to inflammation and oxidative stress. ontosight.ai

Targeting Drug Resistance: Investigating the efficacy of thiochromanone derivatives against drug-resistant strains of bacteria, fungi, and parasites. The unique scaffold may allow these compounds to overcome existing resistance mechanisms.

Table 2: Known and Potential Molecular Targets for Thiochromanone Derivatives

| Organism/Disease | Molecular Target | Therapeutic Area | Reference |

|---|---|---|---|

| Bacteria | Dihydropteroate Synthase | Antibacterial | nih.gov |

| Fungi (e.g., C. albicans) | N-myristoyltransferase (NMT) | Antifungal | nih.gov |

| Plasmodium falciparum | Lactate Dehydrogenase (PfLDH) | Antimalarial | nih.gov |

| Leishmania species | Not fully elucidated | Anti-leishmanial | nih.gov |

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of thiochromanones and their derivatives is a critical aspect of exploring their chemical space. rsc.org While classical methods exist, the development of more efficient, versatile, and environmentally friendly synthetic routes is essential for generating diverse libraries of complex analogues. rsc.orgnih.gov

Future efforts in synthetic chemistry should focus on:

One-Pot and Multi-Component Reactions: Designing cascade reactions that allow for the construction of the thiochromanone core and the introduction of multiple diversity points in a single step. nih.gov This approach significantly improves synthetic efficiency and reduces waste.

Transition Metal-Catalyzed Reactions: Leveraging transition metals like rhodium and copper to catalyze novel C-S and C-C bond-forming reactions, enabling the synthesis of previously inaccessible thiochromanone analogues. rsc.orgorganic-chemistry.org

Photocatalysis and Electrochemistry: Exploring visible-light-mediated and electrochemical methods for C-S cross-coupling and other key transformations. organic-chemistry.org These methods often proceed under mild conditions and can offer unique reactivity.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of thiochromanone libraries. Flow chemistry can improve reaction control, safety, and scalability, facilitating the rapid production of compounds for biological screening.

Strategies for Enhancing Selectivity and Potency of Biological Activity

Improving the potency and selectivity of bioactive compounds is a central goal in drug discovery. For thiochromanone derivatives, this can be achieved through a combination of structural modification and a deeper understanding of target-ligand interactions. nih.gov

Key strategies include:

Structure-Guided Design: Using X-ray crystallography or cryo-electron microscopy to determine the structure of thiochromanone derivatives bound to their molecular targets. This information provides a detailed blueprint for designing modifications that enhance binding affinity and selectivity.

Conformational Constraint: Introducing rigid elements or specific stereocenters into the thiochromanone scaffold can lock the molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects. nih.gov

Modulating Physicochemical Properties: Fine-tuning properties such as lipophilicity, solubility, and metabolic stability through chemical modification. For example, SAR studies have shown that alkyl chain length can play a critical role, with longer chains sometimes increasing activity at the expense of selectivity and cytotoxicity. nih.gov

Application of Chemoinformatics and Machine Learning in Compound Discovery

The integration of computational tools is set to revolutionize the discovery and optimization of thiochromanone-based compounds. nih.govmdpi.com Chemoinformatics and machine learning offer powerful methods for navigating the vast chemical space and predicting the properties of novel molecules. nih.govmewburn.com

Future applications in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models using machine learning algorithms to predict the biological activity of virtual thiochromanone derivatives. nih.govmdpi.com This allows for the in-silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.

Virtual Screening and Molecular Docking: Using computational docking to predict how designed compounds will bind to specific molecular targets. nih.gov This can guide the rational design process and help to identify derivatives with high predicted affinity.

Predictive Toxicology and ADME Models: Training machine learning models on existing data to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of new thiochromanone analogues. mewburn.com This early-stage assessment can help to reduce late-stage attrition in the drug development pipeline.

De Novo Design: Employing generative machine learning models to design entirely new thiochromanone-based structures with desired properties. These models can learn the underlying patterns from known active compounds and generate novel scaffolds that are likely to be active.

By systematically pursuing these future research directions, the scientific community can continue to develop the therapeutic potential of the thiochromanone scaffold, leading to the discovery of novel drug candidates for a wide range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.